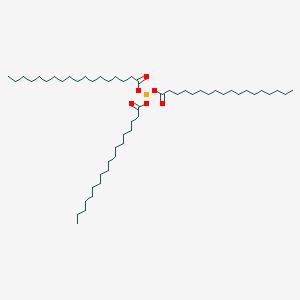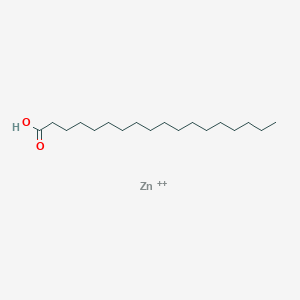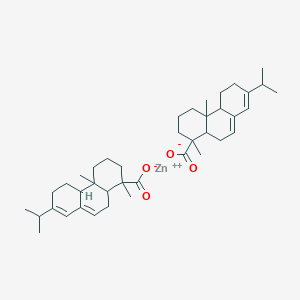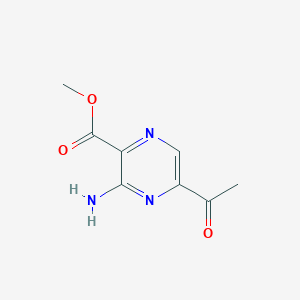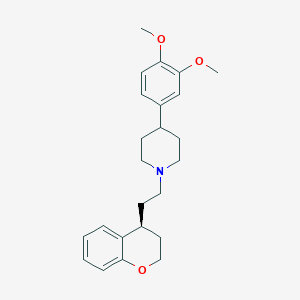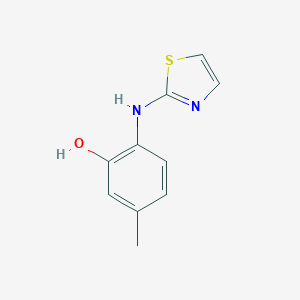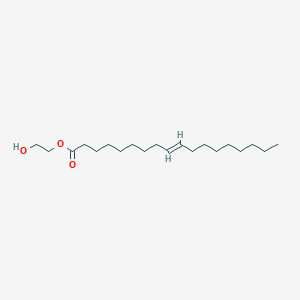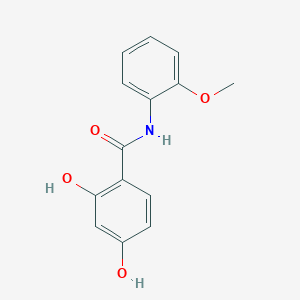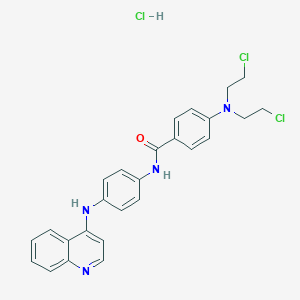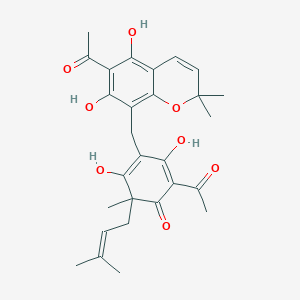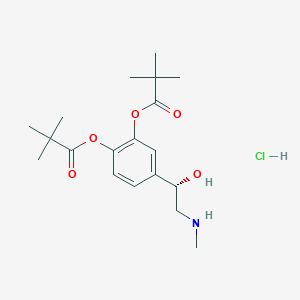
Dipivefrine hydrochloride, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipivefrine hydrochloride, (S)- is a synthetic prodrug of epinephrine that is used as a topical treatment for glaucoma and ocular hypertension. It is a white, odorless crystalline powder that is soluble in water and ethanol. Dipivefrine hydrochloride, (S)- is a derivative of epinephrine that has been modified to increase its ocular bioavailability and reduce its systemic side effects.
作用機序
Dipivefrine hydrochloride, (S)- works by stimulating the beta-adrenergic receptors in the eye, which increases the production and outflow of aqueous humor, thereby reducing intraocular pressure. The prodrug is rapidly metabolized in the eye to produce epinephrine, which is the active ingredient responsible for the therapeutic effect.
Biochemical and Physiological Effects:
Dipivefrine hydrochloride, (S)- has been shown to have a number of biochemical and physiological effects on the eye. It increases the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the regulation of intraocular pressure. It also increases the activity of the Na+/K+-ATPase pump, which is responsible for maintaining the ionic balance in the eye.
実験室実験の利点と制限
One of the major advantages of using dipivefrine hydrochloride, (S)- in lab experiments is its high ocular bioavailability, which allows for accurate and precise measurement of intraocular pressure. However, its rapid metabolism in the eye can make it difficult to study the pharmacokinetics of the drug. Additionally, the systemic side effects of epinephrine can limit its use in certain experimental models.
将来の方向性
There are several avenues for future research on dipivefrine hydrochloride, (S)-. One area of interest is the development of new prodrugs that can further improve the ocular bioavailability and reduce the systemic side effects of epinephrine. Another area of research is the investigation of the potential neuroprotective effects of dipivefrine hydrochloride, (S)- in the treatment of glaucoma. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of dipivefrine hydrochloride, (S)- in different experimental models to better understand its therapeutic potential.
合成法
Dipivefrine hydrochloride, (S)- is synthesized by the esterification of epinephrine with pivalic acid. The resulting ester is then hydrolyzed to produce dipivefrine hydrochloride, (S)-. The synthesis of dipivefrine hydrochloride, (S)- is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
Dipivefrine hydrochloride, (S)- is widely used in scientific research as a tool to investigate the mechanisms of action of epinephrine and other adrenergic agonists. It is also used to study the pharmacokinetics and pharmacodynamics of ocular drugs and to evaluate the efficacy and safety of new glaucoma treatments.
特性
CAS番号 |
133815-41-5 |
|---|---|
分子式 |
C19H30ClNO5 |
分子量 |
387.9 g/mol |
IUPAC名 |
[2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m1./s1 |
InChIキー |
VKFAUCPBMAGVRG-BTQNPOSSSA-N |
異性体SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@@H](CNC)O)OC(=O)C(C)(C)C.Cl |
SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
正規SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



